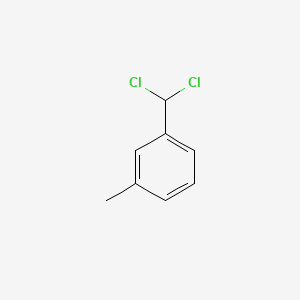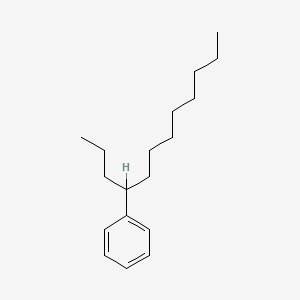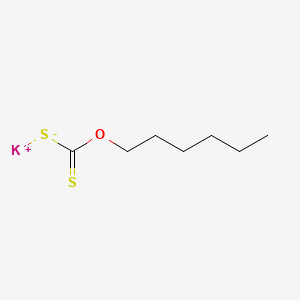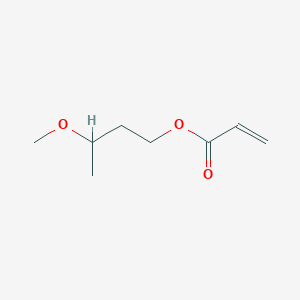
3-Methoxybutyl acrylate
Übersicht
Beschreibung
3-Methoxybutyl acrylate is a chemical compound with the molecular formula C8H14O3 . It is also known by its IUPAC name, 3-methoxybutyl prop-2-enoate . The molecule contains a total of 25 atoms, including 14 Hydrogen atoms, 8 Carbon atoms, and 3 Oxygen atoms .
Synthesis Analysis
The synthesis of acrylate monomers, including 3-Methoxybutyl acrylate, can be achieved through various methods. One such method involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethyl amine in a tubular reactor . This process results in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times . Another method involves the use of functional (meth)acrylates as a general reactive group precursor .
Molecular Structure Analysis
The molecular structure of 3-Methoxybutyl acrylate includes a total of 24 bonds. There are 10 non-Hydrogen bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ether (aliphatic) .
Physical And Chemical Properties Analysis
3-Methoxybutyl acrylate is a part of the acrylate family, which is known for its diverse characteristic properties. Acrylates are known for their good impact toughness, resistance to breakage, transparency, elasticity, fairly good heat and oil resistance . Each acrylate monomer can yield a homopolymer with widely different physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Polymerization and Crosslinking Characteristics
3-Methoxybutyl acrylate (3-MBA) demonstrates unique properties in polymerization and crosslinking. Polymers formed from 3-MBA can be converted from soft, rubbery, soluble, thermoplastic films to hard, glossy, flexible, crosslinked films under certain conditions. These crosslinked polymers exhibit resistance to organic solvents and mineral acids, making them applicable in various industrial and commercial contexts (Costanza & Vona, 1966).
Surface Functionalization for Tissue Engineering
The graft co-polymerization of acrylic acid with poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) demonstrates the potential of 3-MBA in tissue engineering. This process, involving gamma irradiation, results in the presence of carboxylic acid groups on the surface, facilitating biomolecule attachment. Such modified materials can be used in tissue engineering applications (Grøndahl, Chandler-Temple, & Trau, 2005).
Electropolymerization and Electrochemical Characterization
The electropolymerization of acrylate substituted thiophene derivatives, including 3-methoxybutyl acrylate, has been explored. This process leads to the formation of electroactive films with applications in electronic and sensing devices. The study of these polymers' oxidation and conductivity offers insights into their potential use in various electrochemical applications (Lankinen et al., 1999).
Development of Biobased Polymers
3-MBA is part of a broader class of (meth)acrylates used in the production of biobased polymers. The focus on biobased (meth)acrylates, including 3-MBA, for polymer production is driven by their broad industrial use and potential for sustainable development. Innovations in this area could lead to new biobased materials and applications (Fouilloux & Thomas, 2021).
Hydrogel Development for Biomedical Applications
Photopolymerizing poly(ethylene glycol)-diacrylate and methoxy-PEG-acrylate in the presence of charged silicate nanoparticles creates robust and adhesive hydrogels. Such hydrogels, potentially incorporating 3-MBA, can be used in biomedical applications like tissue engineering matrixes, wound dressings, and adhesive components of biomedical devices (Wu, Wilker, & Schmidt, 2013).
Safety And Hazards
When handling 3-Methoxybutyl acrylate, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
3-methoxybutyl prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-8(9)11-6-5-7(2)10-3/h4,7H,1,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYMXLXNEYZTMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybutyl acrylate | |
CAS RN |
2768-07-2 | |
| Record name | 3-Methoxybutyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxybutyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC24163 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methoxybutyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




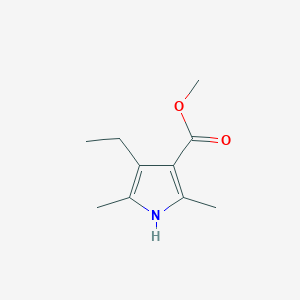

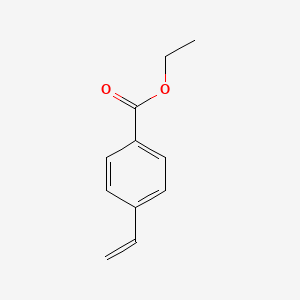


![11H-Isoindolo[2,1-a]benzimidazol-11-one](/img/structure/B3050583.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B3050585.png)
